molecular formula C₄₃H₅₆N₄O₁₂ B1147132 Rifampicin Quinone CAS No. 13983-13-6

Rifampicin Quinone

Cat. No. B1147132
CAS RN: 13983-13-6
M. Wt: 820.92
InChI Key:
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Description

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that this compound in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .


Molecular Structure Analysis

This compound has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .


Chemical Reactions Analysis

This compound in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Stability and Antimicrobial Activity : Rifampicin Quinone is a marker of poor quality in Rifampicin samples, and its presence indicates drug degradation. In a study, it was found that this compound in solution converts chemically to Rifampicin, a process dependent on temperature, and this conversion increases antimicrobial activity. This instability raises concerns for its use as a standard in quality testing and the development of antimicrobial resistance (AMR) (Sutradhar & Zaman, 2021).

  • Inhibition of Amyloid Toxicity : Rifampicin and its analogs, including this compound, have been shown to inhibit the toxicity of pre-aggregated amyloid peptides. This suggests therapeutic potential for several amyloidoses, as these compounds prevent the adhesion of amyloid aggregates to cell surfaces (Tomiyama et al., 1997).

  • Rifampicin Stability Studies : this compound's role in the stability of Rifampicin has been studied, with implications for tuberculosis treatment. The transformation of Rifampicin to this compound in biological fluids was observed and the method for monitoring this transformation was validated (Mishra et al., 2019).

  • Biotransformation Studies : Research involving the filamentous fungus Cunninghamella elegans showed that this organism can transform Rifampicin into metabolites, including this compound. This suggests a potential cost-effective method for metabolite production (Sponchiado et al., 2020).

  • Immunosuppressive Properties : In an older study, this compound was identified as having immunosuppressive effects, unlike Rifampicin itself. This was observed in a rat heart transplant model, suggesting a distinct pharmacological property of this compound (Konrad & Stenberg, 1988).

  • Enhancement of Rifampicin Oxidation : A study involving horseradish peroxidase-catalyzed oxidation of Rifampicin found that this compound is the product of this reaction. The reaction rate was enhanced by the addition of co-substrates, providing insights into drug interactions at inflammatory sites (Santos et al., 2005).

  • Role in Rifampicin Resistance : The presence of this compound in substandard drugs has been linked to the development of resistance to standard Rifampicin in E. coli and M. smegmatis. This highlights the public health risk posed by substandard medications containing degradation products like this compound (Weinstein & Zaman, 2018).

  • Neuroprotective Effects : Rifampicin and its derivative, this compound, have been studied for their anti-inflammatory and neuroprotective activities, especially in models related to Parkinson's disease. These compounds have shown promise in reducing microglial activation and protecting neuronal cells from toxic factors (Acuña et al., 2019).

Safety and Hazards

Rifampicin Quinone should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Rifampicin Quinone, a derivative of the antibiotic Rifampicin, primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacterial cells . In addition, this compound has been shown to interact with microglial cells activated by fibrillary forms of recombinant human α-synuclein .

Mode of Action

This compound operates by inhibiting the microbial RNAP . It forms a stable drug-enzyme complex, thereby impeding RNA synthesis . This interaction reduces the affinity of RNAP for short RNA transcripts .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates . The suppressive effects of this compound on cytokine release are probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Result of Action

This compound has been shown to reduce microglial activation more effectively than its parent compound, Rifampicin . It also controls oxidative stress, which is essentially dependent on PI3K inhibition . Furthermore, this compound is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-synuclein fibrils .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, the stability of Rifampicin, the parent compound of this compound, is known to be temperature-dependent

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAOHNZEKYBLG-SBMPKVQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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